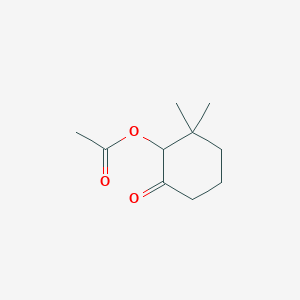
(2S,3R)-2-(Benzyloxy)-3-chlorooxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-(Benzyloxy)-3-chlorooxane is a chiral compound with significant interest in the field of organic chemistry. This compound features a benzyloxy group and a chlorine atom attached to an oxane ring, making it a versatile intermediate in various synthetic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(Benzyloxy)-3-chlorooxane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S,3R)-2-amino-3-(benzyloxy)butanoic acid.
Reaction Conditions: The reaction conditions often involve the use of protecting groups, such as tert-butoxycarbonyl (Boc), to protect the amino group during the reaction.
Industrial Production Methods: Industrial production methods may involve the use of chiral catalysts and high-pressure reactors to ensure high yield and enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-(Benzyloxy)-3-chlorooxane undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: (2S,3R)-2-(Benzyloxy)-3-hydroxyoxane.
Substitution: (2S,3R)-2-(Benzyloxy)-3-aminooxane or (2S,3R)-2-(Benzyloxy)-3-thiooxane.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-(Benzyloxy)-3-chlorooxane has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2S,3R)-2-(Benzyloxy)-3-chlorooxane involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chlorine atom can engage in halogen bonding . These interactions contribute to the compound’s biological activity and its ability to modulate enzyme function or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-2-Amino-3-(benzyloxy)butanoic acid .
- (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid .
- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-{2-[(2S,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-… .
Uniqueness
(2S,3R)-2-(Benzyloxy)-3-chlorooxane is unique due to its specific stereochemistry and the presence of both benzyloxy and chloro substituents. This combination of functional groups allows for diverse reactivity and makes it a valuable intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
61092-50-0 |
|---|---|
Molekularformel |
C12H15ClO2 |
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
(2S,3R)-3-chloro-2-phenylmethoxyoxane |
InChI |
InChI=1S/C12H15ClO2/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2/t11-,12+/m1/s1 |
InChI-Schlüssel |
ZEKQHKVIGWWMQX-NEPJUHHUSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](OC1)OCC2=CC=CC=C2)Cl |
Kanonische SMILES |
C1CC(C(OC1)OCC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


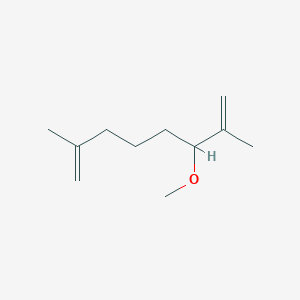

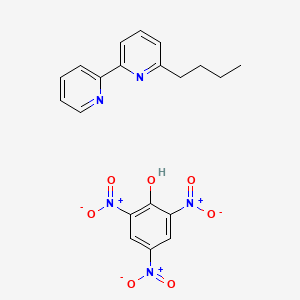

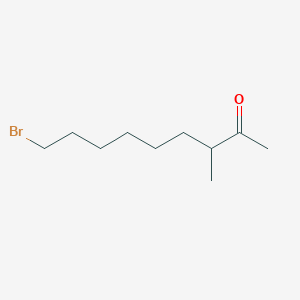
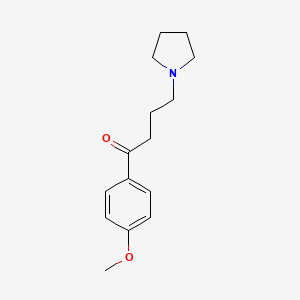
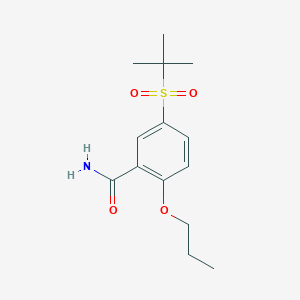
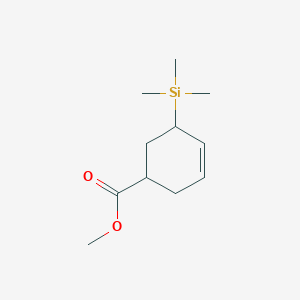
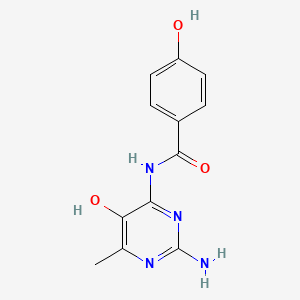
![N-(2,3-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14586527.png)

![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)
